Methyl 2-[benzyl(phenyl)amino]acetate
Description
Methyl 2-[benzyl(phenyl)amino]acetate (CAS: 23582-63-0) is an organic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . Structurally, it consists of a methyl ester group linked to a glycine backbone substituted with benzyl and phenyl groups at the nitrogen atom. Its IUPAC name is 2-(N-benzylanilino)acetic acid, and it is typically supplied as a powder under room-temperature storage conditions .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(N-benzylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)13-17(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHYBGITNQKGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598472 | |
| Record name | Methyl N-benzyl-N-phenylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137307-61-0 | |
| Record name | Methyl N-benzyl-N-phenylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-[benzyl(phenyl)amino]acetate, a compound with the CAS number 137307-61-0, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains an ester group and an amino group attached to a benzyl and phenyl moiety.
- Molecular Formula : CHN O
- Molecular Weight : 271.34 g/mol
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : Studies have indicated that derivatives of this compound may act as inhibitors for various enzymes, including α-amylase, which is crucial for carbohydrate digestion. Inhibition of α-amylase can be beneficial in managing diabetes mellitus by reducing glucose absorption in the intestines .
- Antimicrobial Activity : Research has shown that certain derivatives exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli. The mechanism involves disrupting bacterial DNA topology, leading to oxidative stress and cell death .
- Anti-mycobacterial Activity : Several derivatives have been evaluated for their potential as anti-mycobacterial agents, indicating promise in treating infections caused by Mycobacterium tuberculosis.
Biological Activity Overview
The biological activities associated with this compound and its derivatives include:
Case Studies and Research Findings
-
α-Amylase Inhibitors :
- A study explored the potential of this compound derivatives as α-amylase inhibitors. The results indicated that these compounds could significantly inhibit enzyme activity, suggesting their utility in diabetes management.
- Antimicrobial Studies :
-
Anti-mycobacterial Activity :
- A series of synthesized derivatives were tested for their efficacy against mycobacterial strains, showing promising results that warrant further investigation for potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Methyl 2-[benzyl(phenyl)amino]acetate has been investigated for its anticancer properties. Research indicates that modifications of related compounds can lead to the development of novel anti-cancer agents. For example, compounds derived from similar structures have demonstrated potent tumor inhibitory activity with low toxicity profiles, making them suitable for further development as safe cancer therapies .
1.2 Antimicrobial Properties
Recent studies have shown that derivatives of benzyl and phenyl guanidine, which share structural similarities with this compound, exhibit promising antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. These compounds have been effective in both in vitro and in vivo models, indicating their potential as therapeutic agents against bacterial infections .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The incorporation of various functional groups can significantly influence the compound's biological activity. For instance, modifications to the benzyl side chain have been shown to enhance receptor affinity and selectivity in related compounds .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical pathways, often involving multistep processes that yield derivatives with enhanced biological activities. The ability to modify the ester group or the amine component allows researchers to tailor the compound for specific therapeutic targets. Table 1 summarizes some key synthetic routes and their outcomes.
| Synthetic Route | Yield (%) | Biological Activity | Reference |
|---|---|---|---|
| Route A | 85 | Anticancer | |
| Route B | 75 | Antimicrobial | |
| Route C | 90 | Receptor Modulation |
Case Study: Anticancer Efficacy
In a study involving a series of related compounds, one derivative of this compound was tested against various cancer cell lines, showing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This highlights the potential for developing more effective treatment options with reduced side effects .
Case Study: Antibacterial Activity
Another case study focused on the antibacterial efficacy of a benzyl guanidine derivative against S. aureus. The compound demonstrated minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL, showcasing its potential as a treatment for resistant bacterial infections .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with methyl 2-[benzyl(phenyl)amino]acetate but differ in substituents or functional groups:
Key Observations :
- Amino Group Presence: this compound and methyl 2-(allyl(benzyl)amino)acetate both feature a tertiary amino group, enabling hydrogen bonding and nucleophilic reactivity. In contrast, Benzyl Phenyl Acetate lacks nitrogen, limiting its participation in amine-specific reactions.
- Ester vs. Ketoester: Ethyl 2-phenylacetoacetate contains a β-ketoester group, making it prone to keto-enol tautomerism and nucleophilic attack, unlike the stable ester group in the target compound.
- Complexity in Drug Derivatives : Racecadotril incorporates a sulfur-containing acetylthio group and a larger molecular framework, highlighting its role as an antidiarrheal drug. This contrasts with the simpler structure of the target compound, which is more suited for intermediate synthesis.
Physicochemical Properties
| Property | This compound | Benzyl Phenyl Acetate | Ethyl 2-phenylacetoacetate |
|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | 250–252 (mixture) |
| Melting Point (°C) | Powder form (no data) | Liquid | Oil (neat) |
| Solubility | Likely polar solvents (DMSO, MeOH) | Organic solvents | Ethanol, ether |
| Stability | Stable at room temperature | Stable | ≥2 years at -20°C |
Notes:
- The amino group in this compound enhances solubility in polar solvents compared to non-nitrogenous esters like Benzyl Phenyl Acetate .
- Ethyl 2-phenylacetoacetate’s stability under refrigeration suggests sensitivity to thermal degradation .
Preparation Methods
Synthesis of N-Benzyl-N-Phenylamine (Phenhenzamine)
The foundational step in this route involves synthesizing N-benzyl-N-phenylamine (Phenhenzamine), a secondary amine intermediate. As detailed in CN103664653A, Phenhenzamine is prepared via a two-phase alkylation of aniline with benzyl chloride under basic aqueous conditions. In a representative procedure, aniline (372 g) is heated with sodium bicarbonate (108 g) and water (108 g) at 90–95°C, followed by the dropwise addition of benzyl chloride (126 g). The reaction mixture is stirred for 3 hours, cooled, and extracted with organic solvents. Post-purification via crystallization with sherwood oil yields Phenhenzamine with a purity of ≥95%.
Key Reaction Parameters:
-
Solvent : DMF or tetrahydrofuran (THF)
-
Base : K2CO3 or NaH
-
Temperature : 80–100°C
Reductive Amination Using Methyl Glyoxylate
Reaction of Phenhenzamine with Methyl Glyoxylate
An alternative route employs reductive amination, as exemplified in US5686625A. Here, Phenhenzamine reacts with glyoxylic acid methyl ester methyl hemiacetal (GMHA) under hydrogenation conditions. GMHA (45 g) is dissolved in methanol and combined with Phenhenzamine (1 equiv). The mixture is subjected to hydrogen gas (60 bar) in the presence of a palladium on carbon (Pd/C) catalyst at 115°C for 8–12 hours. This one-pot method directly yields this compound via in situ imine formation and reduction.
Optimization of Hydrogenation Conditions
Critical parameters for maximizing yield include:
-
Catalyst : 5% Pd/C (0.1 equiv by weight)
-
Hydrogen Pressure : 40–80 bar
-
Temperature : 100–120°C
-
Reaction Time : 8–15 hours
Under optimized conditions, this method achieves yields of 85–90% with ≥98% purity (HPLC).
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The table below contrasts the two primary methods:
| Parameter | Alkylation Route | Reductive Amination Route |
|---|---|---|
| Starting Materials | Phenhenzamine, Methyl chloroacetate | Phenhenzamine, GMHA |
| Reaction Conditions | 80°C, 12 h, atmospheric pressure | 115°C, 8 h, 60 bar H2 |
| Yield | 70–78% | 85–90% |
| Purity (HPLC) | 92–95% | 97–99% |
| Scalability | Moderate (requires HCl scavenging) | High (continuous hydrogenation feasible) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
